Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate
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Overview
Description
Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C7H9NO3 It is a derivative of tetrahydropyridine and is characterized by the presence of a methyl ester group at the 1-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of methyl acetoacetate with an appropriate amine under acidic or basic conditions. One common method involves the use of lactic acid as a catalyst at elevated temperatures to facilitate the reaction . The reaction mixture is then purified through standard techniques such as filtration and recrystallization to obtain the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a building block for various chemical products
Mechanism of Action
The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Methyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,4-Tetrahydroisoquinoline: Exhibits diverse biological activities and is studied for its potential therapeutic applications.
2-Oxo-1,2,3,4-tetrahydropyrimidine derivatives: These compounds are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 4-oxo-2,3-dihydropyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2,4H,3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFBALCGLIRCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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